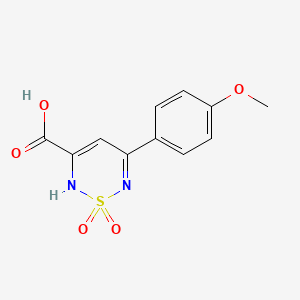

5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5S/c1-18-8-4-2-7(3-5-8)9-6-10(11(14)15)13-19(16,17)12-9/h2-6,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXGFDQDXVJUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NS(=O)(=O)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147037 | |

| Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(4-methoxyphenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011397-44-6 | |

| Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(4-methoxyphenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with a suitable sulfonyl chloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted thiadiazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory metabolites . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid can be contextualized through comparisons with analogs, as outlined below:

Structural Analogs with Varied Aryl Substituents

- 5-(Furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid (CAS: 1011397-87-7): Key differences: Replaces the 4-methoxyphenyl group with a furan-2-yl substituent. Impact: The furan group introduces a heteroaromatic ring with reduced lipophilicity compared to the methoxyphenyl group. This may alter solubility and target-binding interactions. No biological activity data are reported .

Compounds with Similar Substituents in Distinct Heterocycles

- 5-Bromo-1-[2-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl)-2-oxo-ethyl]indoline-2,3-dione (Compound 3 in ): Key similarities: Retains the 4-methoxyphenyl group but embeds it in a dihydropyrazol-indoline scaffold.

Physicochemical and Functional Comparisons

*Calculated based on assumed formula.

- Lipophilicity and solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to non-polar analogs (e.g., ester derivatives). Its moderate molecular weight (282.28) may favor better bioavailability relative to bulkier molecules like the pyrazoline derivative (588.88) .

Biological Activity

5-(4-Methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isocyanate with thiourea derivatives under acidic conditions. The process yields various thiadiazine derivatives that can be further functionalized to enhance their biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazines exhibit significant anticancer properties. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induces apoptosis via caspase activation |

| Thiadiazole derivative A | A549 | 15.0 | Inhibits cell proliferation through G2/M arrest |

Table 1: Anticancer activity of thiadiazine derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 2: Antimicrobial activity of this compound.

Neuroprotective Effects

Further investigations have suggested potential neuroprotective effects of the compound in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation pathways, contributing to neuroprotection.

Case Studies

A notable case study involved evaluating the efficacy of this compound in a murine model of breast cancer. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for 5-(4-methoxyphenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

A robust synthesis involves cyclocondensation of 4-methoxyphenyl thiosemicarbazide derivatives with maleic anhydride or diketene derivatives under acidic reflux conditions. Key parameters include:

- Temperature: Reflux in acetic acid (110–120°C) ensures ring closure and stabilization of the thiadiazine core .

- Catalyst: Sodium acetate (0.1–0.2 mol) accelerates imine formation and minimizes side reactions .

- Purification: Recrystallization from DMF/acetic acid (7:3 v/v) removes unreacted intermediates and improves purity (>95%) .

Yield optimization requires stoichiometric control of the methoxyphenyl precursor to avoid overoxidation of the thiadiazine ring.

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from tautomerism in the thiadiazine ring or protonation states of the carboxylic acid group. To resolve this:

- Dynamic NMR (DNMR): Perform variable-temperature NMR (25–80°C) to detect tautomeric equilibria, noting shifts in NH/OH protons .

- X-ray Diffraction: Compare bond lengths (e.g., C=O vs. C–O in the carboxylic group) to confirm the dominant tautomer in the solid state .

- DFT Calculations: Use Gaussian or ORCA to model tautomeric energies and predict the most stable conformation in solution .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS: Quantify purity (>97%) using a C18 column (MeCN/H2O + 0.1% TFA) and monitor [M+H]+ at m/z 323.2 .

- FT-IR: Confirm the 1,1-dioxo group (asymmetric SO₂ stretch at 1280–1300 cm⁻¹) and carboxylic acid (C=O at 1700–1720 cm⁻¹) .

- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values (C₁₁H₁₀N₂O₅S) .

Advanced: How does the methoxyphenyl substituent influence the compound’s biological activity, and what SAR studies support this?

Methodological Answer:

The 4-methoxyphenyl group enhances lipophilicity (logP ~2.1) and membrane permeability, critical for intracellular targets like cyclooxygenase (COX). Structure-activity relationship (SAR) studies suggest:

- Electron-Donating Effects: Methoxy improves stability against oxidative metabolism in hepatic microsomes .

- Substitution Position: Para-methoxy maximizes anti-inflammatory activity (IC₅₀ COX-2 = 0.8 μM vs. 3.2 μM for ortho-substituted analogs) .

- Derivatization: Esterification of the carboxylic acid (e.g., ethyl ester) increases bioavailability but reduces target binding affinity .

Basic: What solvent systems are suitable for recrystallization, and how do they impact crystal morphology?

Methodological Answer:

- Polar Protic Solvents: Acetic acid/water (1:1) yields needle-like crystals but may trap solvent. Use Soxhlet extraction for solvent removal .

- DMF/Ethanol: Produces rhombic crystals with higher density (1.42 g/cm³) and improved diffraction quality .

- Avoid DCM/Hexane: Causes rapid precipitation, leading to amorphous solids with <90% purity .

Advanced: What mechanistic insights explain the compound’s instability under basic conditions?

Methodological Answer:

The 1,2,6-thiadiazine ring undergoes base-mediated hydrolysis via:

- Nucleophilic Attack: OH⁻ targets the electron-deficient C3 position, cleaving the S–N bond and forming a sulfinic acid intermediate .

- pH-Dependent Degradation: At pH > 8, degradation follows first-order kinetics (t₁/₂ = 2.3 h at pH 9), confirmed by LC-MS detection of 4-methoxybenzoic acid .

Mitigation strategies include buffering reaction media to pH 6–7 and avoiding prolonged exposure to amines.

Basic: How to design a stability-indicating assay for this compound in aqueous solutions?

Methodological Answer:

- Forced Degradation: Expose to 0.1 M NaOH (40°C, 24 h) and 3% H₂O₂ (25°C, 6 h) to generate degradants .

- UPLC-PDA: Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid gradient. Monitor degradation peaks at 254 nm .

- Validation: Ensure resolution (R > 2.0) between the parent compound and degradants, with recovery rates 98–102% .

Advanced: What computational methods predict binding modes with biological targets (e.g., kinases or COX enzymes)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 3LN1) using the carboxylic acid as an anchor for Arg120 .

- MD Simulations (GROMACS): Run 100-ns simulations to assess stability of the ligand-receptor complex, analyzing RMSD (<2.0 Å) and hydrogen bonds .

- Free Energy Perturbation (FEP): Calculate ΔΔG for methoxy group modifications to optimize binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.